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molecular formula C13H15ClF3N3O2 B8412046 4-chloro-N-methyl-2-nitro-5-(3-(trifluoromethyl)piperidin-1-yl)aniline

4-chloro-N-methyl-2-nitro-5-(3-(trifluoromethyl)piperidin-1-yl)aniline

Cat. No. B8412046
M. Wt: 337.72 g/mol
InChI Key: UNRSRPZHOYANJY-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

3-(Trifluoromethyl)piperidine (0.69 g, 4.5 mmol) followed by potassium carbonate (1.25 g, 9.1 mmol) were added to 4,5-dichloro-N-methyl-2-nitroaniline (1.00 g, 4.5 mmol) in DMF (15 mL). The reaction mixture was stirred 5 h at 80° C. and overnight at 70° C. After addition of further 1.5 eq of potassium carbonate the mixture was stirred 2 h at rt and 2 days at 100° C. The reaction mixture was filtered through a pad of ALOX B and concentrated. The crude was purified by chromatography to give the sub-title compound.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[CH:3]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].[Cl:17][C:18]1[C:25](Cl)=[CH:24][C:21]([NH:22][CH3:23])=[C:20]([N+:27]([O-:29])=[O:28])[CH:19]=1>CN(C=O)C>[Cl:17][C:18]1[C:25]([N:5]2[CH2:6][CH2:7][CH2:8][CH:3]([C:2]([F:10])([F:9])[F:1])[CH2:4]2)=[CH:24][C:21]([NH:22][CH3:23])=[C:20]([N+:27]([O-:29])=[O:28])[CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
FC(C1CNCCC1)(F)F
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(NC)C=C1Cl)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 5 h at 80° C. and overnight at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred 2 h at rt and 2 days at 100° C
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of ALOX B
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=C(NC)C=C1N1CC(CCC1)C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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